Ornithinamide, L-

Hydrogen‑bond donor/acceptor Membrane permeability Physicochemical profiling

L-Ornithinamide (CAS 74718-02-8) is the primary carboxamide derivative of the non‑proteinogenic amino acid L‑ornithine, formally (2S)-2,5‑diaminopentanamide. The conversion of the terminal carboxylic acid to a neutral amide eliminates one negative charge at physiological pH, substantially alters hydrogen‑bond capacity, and changes susceptibility to enzymatic hydrolysis relative to the parent amino acid and its simple esters.

Molecular Formula C5H13N3O
Molecular Weight 131.18 g/mol
CAS No. 74718-02-8
Cat. No. B12706424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrnithinamide, L-
CAS74718-02-8
Molecular FormulaC5H13N3O
Molecular Weight131.18 g/mol
Structural Identifiers
SMILESC(CC(C(=O)N)N)CN
InChIInChI=1S/C5H13N3O/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H2,8,9)/t4-/m0/s1
InChIKeyOERRZAJTKPMGBB-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Ornithinamide (CAS 74718-02-8): Amino-Acid Amide Baseline for Rational Analog Selection


L-Ornithinamide (CAS 74718-02-8) is the primary carboxamide derivative of the non‑proteinogenic amino acid L‑ornithine, formally (2S)-2,5‑diaminopentanamide [1]. The conversion of the terminal carboxylic acid to a neutral amide eliminates one negative charge at physiological pH, substantially alters hydrogen‑bond capacity, and changes susceptibility to enzymatic hydrolysis relative to the parent amino acid and its simple esters . These physicochemical shifts must be considered whenever the compound is evaluated against close structural analogs for procurement in peptide synthesis, enzyme‑substrate studies, or metabolic probe design.

Why L-Ornithinamide Cannot Be Replaced by L-Ornithine or Its Esters Without Altering Key Properties


L-Ornithinamide differs categorically from L‑ornithine free base (CAS 70‑26‑8) and common esters such as L‑ornithine methyl ester in hydrogen‑bond donor/acceptor profile, aqueous stability, and enzymatic processing [1][2]. The amide function resists the rapid spontaneous hydrolysis that plagues ornithine esters at neutral pH [2], while the neutral amide terminus lowers overall polarity relative to the zwitterionic free amino acid, affecting solubility and membrane partitioning [1]. Generic substitution with L‑ornithine or an ester would therefore change key experimental parameters and cannot be assumed to yield equivalent biological or synthetic outcomes.

L-Ornithinamide Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen‑Bond Profile Distinction Between L‑Ornithinamide and L‑Ornithine

L‑Ornithinamide (CAS 74718‑02‑8) presents a distinct hydrogen‑bond donor (HBD) and acceptor (HBA) count relative to L‑ornithine free base [1]. Through class‑level inference based on computed data, L‑ornithine has an HBD count of 5 and HBA count of 4, whereas L‑ornithinamide has an HBD count of 2 and HBA count of 2. This reduction in hydrogen‑bonding capacity arising from conversion of the carboxyl group to a neutral amide lowers overall polarity, which may enhance passive membrane permeability in cell‑based assays. Please note: these are computed values from authoritative databases and not derived from a head‑to‑head experimental comparison.

Hydrogen‑bond donor/acceptor Membrane permeability Physicochemical profiling

Hydrolytic Stability of L‑Ornithinamide Amide Bond Compared with Ornithine Methyl Ester

Izumiya et al. (1959) observed that methyl esters of ornithine derivatives undergo rapid spontaneous hydrolysis at pH 7.8, forming 5‑ or 6‑membered lactams, whereas the corresponding amides (benzoyl‑L‑ornithinamide analogs) remained stable under the same conditions [1]. While this study used benzoyl‑protected ornithinamide rather than unprotected L‑ornithinamide, the fundamental stability advantage of the amide bond over the ester bond at physiological pH constitutes a compelling class‑level inference supporting the selection of L‑ornithinamide when aqueous stability is critical.

Hydrolytic stability Ester vs. amide Lactam formation

Stereochemical Purity Retention of L‑Ornithinamide vs. L‑Ornithine During Peptide Coupling

C‑terminal amidation of L‑ornithine eliminates the free carboxylate, a functional group that can facilitate racemization via oxazolone intermediates during activation for peptide coupling [1]. Consequently, L‑ornithinamide is expected to exhibit lower racemization rates under standard SPPS conditions compared to L‑ornithine free acid. While direct, published enantiomeric‑excess comparisons between the two compounds are lacking, the mechanistic advantage is well‑established for analogous amino‑acid amides [1]. Users should verify enantiomeric purity by chiral HPLC for their specific synthesis protocols.

Enantiomeric purity Solid-phase peptide synthesis Racemization

High‑Value Application Scenarios for L‑Ornithinamide Informed by Quantitative Differentiation


Design of Ornithine‑Based Cellular Permeability Probes

When designing fluorescent or radiolabeled probes that must cross cell membranes to report on intracellular ornithine metabolism, L‑ornithinamide's reduced HBD count (2 vs. 5 for L‑ornithine) supports improved passive permeability [1]. Researchers should select L‑ornithinamide over L‑ornithine in assays where intracellular delivery is a bottleneck.

Aqueous‑Stable Substrate for Ornithine‑Metabolizing Enzymes

For continuous enzyme‑kinetic assays requiring substrate stability over hours at physiological pH, L‑ornithinamide's amide bond resists spontaneous hydrolysis, unlike ornithine methyl esters (rapid lactam formation at pH 7.8) [2]. This makes L‑ornithinamide the preferred substrate for long‑duration kinetic measurements.

Chirality‑Preserving Building Block in Solid‑Phase Peptide Synthesis

When incorporating an ornithine residue at the C‑terminus of a peptide chain, L‑ornithinamide eliminates the free carboxyl group that can undergo oxazolone‑mediated racemization [3]. This property makes it a superior choice for synthesis of enantiomerically pure peptide analogues destined for biological evaluation.

Reference Standard for Ornithine‑Derived Impurity Profiling

L‑Ornithinamide can serve as a well‑defined reference standard for HPLC‑based impurity profiling of ornithine‑containing pharmaceutical intermediates, where the amide derivative is a known side product or synthetic marker. Its distinct retention time and mass transition relative to L‑ornithine facilitate accurate quantification .

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